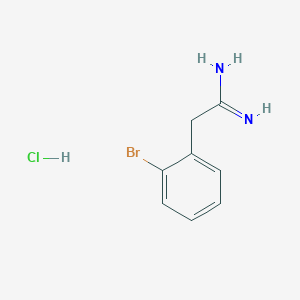

2-(2-Bromophenyl)ethanimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromophenyl)ethanimidamide hydrochloride: is an organic compound with the molecular formula C8H9BrN2.HCl. It is a derivative of ethanimidamide, where a bromine atom is substituted at the second position of the phenyl ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)ethanimidamide hydrochloride typically involves the reaction of 2-bromobenzonitrile with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Bromophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products:

Substitution Reactions: Products include substituted ethanimidamides with different functional groups.

Reduction Reactions: Products include reduced amines or other derivatives.

Oxidation Reactions: Products include oxidized ethanimidamides or corresponding oxides.

Aplicaciones Científicas De Investigación

Chemistry: 2-(2-Bromophenyl)ethanimidamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study the effects of brominated ethanimidamides on cellular processes and enzyme activities .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

- 2-(2-Chlorophenyl)ethanimidamide hydrochloride

- 2-(2-Fluorophenyl)ethanimidamide hydrochloride

- 2-(2-Iodophenyl)ethanimidamide hydrochloride

Comparison: 2-(2-Bromophenyl)ethanimidamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, and iodinated counterparts, the brominated compound may exhibit different chemical and biological activities, making it valuable for specific research and industrial applications .

Actividad Biológica

2-(2-Bromophenyl)ethanimidamide hydrochloride, with the molecular formula C8H9BrN2·HCl and CAS number 127813-37-0, is an organic compound notable for its diverse biological activities and potential applications in pharmaceutical research. This compound is characterized by a bromine atom attached to the phenyl ring, which influences its reactivity and biological interactions.

The synthesis of this compound typically involves the reaction of 2-bromobenzonitrile with ethylenediamine, followed by treatment with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually include the use of solvents like ethanol or methanol, often requiring heat to enhance the reaction efficiency .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances binding affinity, which can modulate the activity of these targets. This modulation is crucial in various cellular processes, potentially affecting signaling pathways involved in inflammation and immune responses .

Pharmacological Applications

Research indicates that this compound may serve as a valuable tool in studying various biological processes:

- Antagonistic Effects : Studies have shown that compounds similar to 2-(2-Bromophenyl)ethanimidamide can act as antagonists in calcium signaling pathways, particularly involving nicotinic acid adenine dinucleotide phosphate (NAADP). This signaling pathway is significant in conditions such as multiple sclerosis and cardiovascular diseases .

- Inhibition of T Cell Activation : In an experimental autoimmune encephalomyelitis (EAE) model, treatment with this compound resulted in a reduced activation of T cells, indicating its potential role in modulating autoimmune responses. The findings suggest that it could decrease symptoms associated with EAE by inhibiting T cell reactivation .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while high concentrations (up to 500 μM) do not significantly affect resting T cells, the compound selectively impacts proliferating T cells, suggesting a targeted therapeutic approach .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated ethanimidamides:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Chlorophenyl)ethanimidamide hydrochloride | Structure | Moderate antagonistic effects |

| 2-(2-Fluorophenyl)ethanimidamide hydrochloride | Structure | Lower binding affinity |

| 2-(2-Iodophenyl)ethanimidamide hydrochloride | Structure | Enhanced reactivity but less specificity |

This table illustrates that the brominated variant exhibits unique properties due to its specific halogen substitution, which can influence both chemical reactivity and biological interaction profiles.

Case Studies

Several studies have explored the implications of using this compound in clinical settings:

- Multiple Sclerosis Research : In a controlled study involving EAE models, researchers noted that treatment with this compound led to a significant reduction in clinical symptoms and inflammatory cell infiltration in the central nervous system (CNS), underscoring its potential as a therapeutic agent for autoimmune diseases .

- Cardiovascular Applications : Investigations into the modulation of calcium signaling pathways have highlighted the compound's potential utility in treating cardiac arrhythmias by targeting NAADP-mediated signaling mechanisms .

Propiedades

IUPAC Name |

2-(2-bromophenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVFCTLUZMPIJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=N)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561326 |

Source

|

| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127813-37-0 |

Source

|

| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.